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Azido-PEG9-Alcohol

Cat. No.: B1192238
M. Wt: 439.5 g/mol
InChI Key: XMVVXXBINVVEME-UHFFFAOYSA-N
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Description

Contextualization of Azido-Functionalized Polyethylene (B3416737) Glycol (PEG) Derivatives in Modern Chemical Biology and Materials Science

Polyethylene glycol (PEG) and its derivatives are synthetic polymers renowned for their unique properties, including water solubility, biocompatibility, and low immunogenicity. chempep.com These characteristics have made them indispensable in a variety of biomedical and pharmaceutical applications. chempep.commdpi.com The process of attaching PEG chains to molecules, known as PEGylation, can enhance the therapeutic efficacy of drugs by improving their pharmacokinetic profiles, increasing stability, and reducing clearance by the immune system. creativepegworks.comcreative-biolabs.com

In recent years, the introduction of functional groups to PEG chains has further expanded their utility. Azido-functionalized PEG derivatives, in particular, have become powerful tools in chemical biology and materials science. alfa-chemistry.comresearchgate.net The azide (B81097) group (-N3) is a key participant in "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding. researchgate.netaxispharm.com Specifically, the azide group readily reacts with alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. alfa-chemistry.comcd-bioparticles.netiris-biotech.de This capability for precise and efficient conjugation has made azido-functionalized PEGs central to the development of targeted drug delivery systems, advanced diagnostic tools, and novel biomaterials. alfa-chemistry.comontosight.ai

Overview of Azido-PEG9-Alcohol as a Key Bifunctional Chemical Building Block

This compound is a specific, monodisperse PEG derivative, meaning it has a precisely defined structure with a chain of nine ethylene (B1197577) glycol units. broadpharm.combroadpharm.com This level of precision is crucial for ensuring batch-to-batch consistency and predictable behavior in complex biological systems. The compound is bifunctional, featuring two distinct reactive groups at its termini: an azide group (-N3) and a primary alcohol (hydroxyl, -OH) group. cd-bioparticles.netbroadpharm.com

The azide group provides a reactive handle for "click" chemistry, allowing for the covalent attachment of molecules containing an alkyne group. cd-bioparticles.netbroadpharm.com This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules. The terminal hydroxyl group offers a second site for chemical modification. cd-bioparticles.netbroadpharm.com It can be further derivatized or replaced with other functional groups, enabling the sequential or orthogonal attachment of different molecular entities. cd-bioparticles.netsigmaaldrich.com This dual functionality makes this compound a versatile linker for constructing complex molecules with tailored properties. broadpharm.com

The polyethylene glycol spacer itself imparts valuable characteristics to the molecules it links. The hydrophilic nature of the PEG chain increases the aqueous solubility of hydrophobic molecules and can help prevent aggregation. cd-bioparticles.netbroadpharm.com

Significance of Precisely Engineered Linkers in Complex Molecular Architectures and Bioconjugates

Precisely engineered linkers, like this compound, offer a high degree of control over the construction of molecular architectures. broadpharm.comnih.gov The defined length of the PEG9 chain allows for precise spatial control between the conjugated moieties, which can be critical for optimizing interactions with biological targets. nih.gov For instance, in the development of antibody-drug conjugates (ADCs), the linker's properties can affect the stability of the ADC in circulation and the efficient release of the cytotoxic payload at the tumor site. creative-biolabs.com

Furthermore, the ability to introduce specific functionalities through bifunctional linkers enables the creation of multifunctional constructs. nih.govnih.gov For example, a therapeutic agent can be attached to one end of the linker, while a targeting ligand that directs the conjugate to specific cells or tissues is attached to the other. This modular approach, facilitated by versatile building blocks like this compound, is a cornerstone of modern drug development and molecular engineering. acs.orguq.edu.au

Scope and Academic Relevance of this compound Research

Research involving this compound and similar precisely defined PEG linkers is a vibrant and expanding area of chemical science. The compound's utility extends across numerous disciplines, driving innovation and enabling new avenues of investigation.

In medicinal chemistry, this compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). glpbio.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. glpbio.com The PEG linker in a PROTAC is crucial for bridging the two ligands and influencing the ternary complex's stability and degradation efficiency. glpbio.com

In materials science, these linkers are used to functionalize nanoparticles and surfaces, creating materials with tailored properties for applications in biosensing, medical imaging, and regenerative medicine. creativepegworks.com The PEG chain can improve the stability of nanoparticles in biological fluids and reduce non-specific protein adsorption. creativepegworks.com

The academic relevance of this compound is underscored by its frequent appearance in the scientific literature, where it is employed in a wide array of studies, from fundamental investigations of biological processes to the development of novel therapeutic and diagnostic agents. glpbio.comaablocks.com The continued exploration of new applications for this and other advanced linkers promises to yield further breakthroughs in our ability to design and construct complex, functional molecular systems.

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name This compound broadpharm.comaablocks.com
CAS Number 1984776-37-5 broadpharm.comaablocks.comprecisepeg.com
Molecular Formula C18H37N3O9 broadpharm.comaablocks.comprecisepeg.com
Molecular Weight 439.5 g/mol broadpharm.comglpbio.com
Purity Typically >95% or >96% precisepeg.com
Appearance Varies (often a liquid or solid)
Solubility Soluble in water, DMSO, DCM, DMF broadpharm.com
Storage Condition -20°C broadpharm.comglpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37N3O9 B1192238 Azido-PEG9-Alcohol

Properties

Molecular Formula

C18H37N3O9

Molecular Weight

439.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C18H37N3O9/c19-21-20-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h22H,1-18H2

InChI Key

XMVVXXBINVVEME-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azido-PEG9-alcohol

Origin of Product

United States

Synthetic Methodologies and Functionalization Strategies of Azido Peg9 Alcohol

General Approaches to Azido-Polyethylene Glycol Synthesis

The synthesis of azido-functionalized polyethylene (B3416737) glycols is a cornerstone of bioconjugation and polymer chemistry, enabling the precise engineering of complex molecular architectures.

Introduction of the Azido (B1232118) Moiety in PEG Chemistry

The introduction of an azide (B81097) (-N3) group into a polyethylene glycol chain is most commonly achieved through a two-step process starting from a hydroxyl-terminated PEG. sigmaaldrich.com

Activation of the Hydroxyl Group : The terminal hydroxyl group (-OH) is a poor leaving group and must first be converted into a more reactive functional group. nih.gov This is typically accomplished by reacting the PEG with reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base such as pyridine (B92270) or triethylamine (B128534). sigmaaldrich.comsemanticscholar.org This reaction transforms the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) ester, which are excellent leaving groups. sigmaaldrich.comsemanticscholar.org

Nucleophilic Substitution : The activated PEG intermediate (e.g., PEG-OMs or PEG-OTs) is then reacted with an azide salt, most commonly sodium azide (NaN3). sigmaaldrich.commdpi.com The azide ion (N3-) acts as a nucleophile, displacing the tosylate or mesylate group to form the desired azido-terminated PEG. mdpi.com This substitution reaction is highly efficient, often achieving quantitative conversion of the terminal group to an azide. mdpi.comnih.gov

Alternative direct methods for converting alcohols to azides have also been developed, utilizing reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) which can streamline the process by avoiding the two-step activation-substitution sequence. organic-chemistry.org

Polyethylene Glycol Chain Elongation and Control of Dispersity

Polyethylene glycol is synthesized through the polymerization of ethylene (B1197577) oxide, an exothermic process. wikipedia.org The length of the resulting polymer chain is determined by the ratio of the ethylene oxide monomer to the initiator (such as ethylene glycol). nih.govwikipedia.org

Control over the molecular weight distribution, or dispersity (Đ), is a critical aspect of PEG synthesis. wikipedia.orgaxispharm.com

Polydisperse PEG : Conventional polymerization methods often result in a broad distribution of chain lengths (Đ > 1). wikipedia.orgaxispharm.com

Monodisperse PEG : To achieve polymers with nearly identical molecular weights (Đ ≈ 1), controlled polymerization techniques are necessary. axispharm.com Anionic polymerization is a preferred method as it produces PEGs with low polydispersity. wikipedia.org Achieving uniform, or monodisperse, PEGs is crucial for applications where precise molecular weight is essential. nih.govaxispharm.com For discrete PEG (dPEG®) products like Azido-PEG9-Alcohol, the synthesis involves sequential addition of the ethylene oxide units to ensure a single, well-defined chain length rather than a distribution.

The length of the PEG chain plays a significant role in the properties of PEGylated nanoparticles, affecting the PEG corona conformation and subsequent biological interactions. acs.org

Specific Synthetic Pathways for this compound

The synthesis of a discrete PEG derivative like this compound requires precise control over reaction conditions to ensure high purity and yield of the target compound with a specific chain length of nine ethylene glycol units.

Optimization of Reaction Conditions for High Yield and Purity

The synthesis of azido-PEGs, including this compound, typically follows the two-step pathway of mesylation followed by azidation. Optimization of this process is key to maximizing yield and purity while minimizing by-products.

A general optimized protocol involves:

Mesylation : The starting PEG-alcohol is dried thoroughly, often by azeotropic distillation with toluene, to remove moisture. nih.gov It is then dissolved in a dry solvent like dichloromethane (B109758) (MDC) and cooled (e.g., to 0-5 °C). semanticscholar.orgijrpr.com Mesyl chloride (MsCl) or tosyl chloride (PTSC) and a base like triethylamine are added, and the reaction is allowed to warm to room temperature and stir for several hours (e.g., 12-15 hours). semanticscholar.orgijrpr.com

Azidation : The resulting PEG-mesylate is dissolved in a solvent such as ethanol (B145695) or water, and an excess of sodium azide is added. semanticscholar.orgnih.gov The mixture is heated to reflux (e.g., 75-85 °C) for several hours to drive the substitution reaction to completion. nih.govijrpr.com

Using chloroform (B151607) as a solvent has been shown to alleviate the formation of inseparable by-products for some hydroxyl azido PEGs. nih.gov

StepReagent/ConditionPurposeSource
Mesylation Mesyl Chloride (MsCl) / TriethylamineConverts the terminal -OH to a good leaving group (-OMs). semanticscholar.orgnih.gov
Dichloromethane (DCM)Anhydrous solvent for the reaction. semanticscholar.org
0 °C to Room TempControls reaction rate and minimizes side reactions. semanticscholar.orgijrpr.com
Azidation Sodium Azide (NaN3)Nucleophile that introduces the azide (-N3) group. semanticscholar.orgmdpi.com
Ethanol or WaterSolvent for the substitution reaction. semanticscholar.orgnih.gov
Reflux (75-85 °C)Provides energy to overcome the activation barrier. nih.govijrpr.com

Strategies for Isolation and Purification

Effective purification is critical for obtaining high-purity this compound, free from reagents and by-products.

Work-up after Mesylation : After the activation step, the reaction mixture is typically washed with aqueous solutions, such as 10% HCl or citric acid, to remove excess base and salts. nih.govijrpr.com The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4), filtered, and concentrated by rotary evaporation. semanticscholar.org

Work-up after Azidation : Following the azide substitution, the solvent is removed, and the residue is redissolved in a solvent like dichloromethane. semanticscholar.org This solution is washed with water to remove residual sodium azide and other inorganic salts. The organic phase is then dried and concentrated. semanticscholar.org

Final Purification : Precipitation is a common final purification step. The crude product is dissolved in a minimal amount of a good solvent (like CH2Cl2) and then added to a large volume of an anti-solvent (like diethyl ether), causing the pure PEG derivative to precipitate. nih.gov For some syntheses, flash column chromatography may be required, although optimized reaction conditions can eliminate this need. nih.gov

Derivatization of the Terminal Hydroxyl Group of this compound

The terminal hydroxyl group on this compound provides a reactive handle for further chemical modification, allowing for the creation of a wide array of heterobifunctional linkers. cd-bioparticles.netbroadpharm.commedchemexpress.com This hydroxyl group can undergo various reactions common to primary alcohols, enabling its conversion into other functional groups. medchemexpress.comcd-bioparticles.net For example, it can be oxidized to form a carboxylic acid (Azido-PEG9-Acid) or an aldehyde. nih.gov It can also be converted into esters, ethers, or amines through standard organic chemistry transformations, significantly expanding the utility of the Azido-PEG9 platform for conjugation and materials development. nih.govmedchemexpress.com

Esterification and Etherification Reactions for Diverse Conjugates

The terminal hydroxyl group of this compound is a primary alcohol, making it readily available for classic alcohol derivatization reactions such as esterification and etherification. These transformations are fundamental for attaching a wide array of molecules, including drugs, imaging agents, or other linkers.

Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is one of the most common methods for conjugating molecules containing a carboxyl group. For example, reaction with an acyl chloride, often in the presence of a non-nucleophilic base like pyridine or triethylamine, yields a stable ester linkage. This strategy is widely used to attach payloads or modify the hydrophobicity of the PEG linker.

Etherification: Ether linkages, known for their high chemical stability, can be formed from the hydroxyl group. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., a halide or tosylate) on another molecule. Alternatively, acid-catalyzed dehydration between two alcohol molecules can form symmetrical ethers, though this is less controlled for creating specific conjugates. masterorganicchemistry.com

Reaction TypeReagents/ConditionsProduct LinkageKey Features
Esterification Carboxylic Acid + Carbodiimide (B86325); or Acyl Chloride + BaseEster (-O-C=O)Mild conditions, widely applicable for conjugating carboxylated molecules.
Etherification Alkyl Halide + Strong Base (e.g., NaH)Ether (-O-)Forms a highly stable, non-hydrolyzable bond.

Conversion to Activated Esters (e.g., N-Hydroxysuccinimide esters, Pentafluorophenyl esters)

To facilitate efficient conjugation with primary amines on biomolecules like proteins or peptides, the terminal hydroxyl group of this compound is often converted into an "activated ester". These esters are more reactive towards nucleophilic attack by amines than simple alkyl esters and react under mild aqueous conditions.

N-Hydroxysuccinimide (NHS) Esters: The conversion to an Azido-PEG9-NHS ester is a prevalent strategy. axispharm.com This is typically achieved by reacting the alcohol with a carboxylated NHS derivative or by first oxidizing the alcohol to a carboxylic acid and then coupling it with N-hydroxysuccinimide using a carbodiimide like DCC or EDC. The resulting NHS ester reacts efficiently with primary amines in a pH range of 7-9 to form stable amide bonds. precisepeg.com While effective, NHS esters are susceptible to hydrolysis in aqueous environments, which is a competing reaction during conjugation. precisepeg.com The product Azido-PEG9-NHS ester is commercially available, indicating the robustness of this synthetic route. broadpharm.commedchemexpress.comprecisepeg.com

Pentafluorophenyl (PFP) Esters: PFP esters are another class of highly reactive esters used in bioconjugation and peptide synthesis. wikipedia.org They are generally synthesized by reacting a carboxylic acid (derived from the alcohol) with pentafluorophenol (B44920) in the presence of a coupling agent. PFP esters are known to be highly effective for forming amide bonds and are often less susceptible to spontaneous hydrolysis compared to NHS esters, offering a potential advantage in certain conjugation protocols. wikipedia.orghighfine.com Kinetic studies have shown that the coupling speed of PFP esters is significantly higher than other active esters. highfine.com

Activated EsterPrecursorKey Features
NHS Ester Azido-PEG9-Carboxylic Acid + NHSHighly reactive towards primary amines; forms stable amide bonds; susceptible to hydrolysis. precisepeg.com
PFP Ester Azido-PEG9-Carboxylic Acid + PentafluorophenolVery high reactivity; less prone to hydrolysis than NHS esters; excellent for peptide synthesis. wikipedia.orghighfine.com

Transformation to Amines, Carboxylic Acids, and Other Reactive Handles

The versatility of this compound is further demonstrated by the ability to convert its terminal hydroxyl group into other essential reactive functionalities.

Transformation to Carboxylic Acids: The primary alcohol can be oxidized to a carboxylic acid to yield Azido-PEG9-Acid. chemsrc.com This transformation is crucial as the resulting carboxyl group can be used in a variety of coupling reactions, most notably the formation of activated esters (as described in 2.3.2) or direct amide bond formation with amines. A common and efficient method for this oxidation involves using a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) with a co-oxidant. nih.gov

Transformation to Amines: The hydroxyl group can be converted to a primary amine. A standard multi-step method involves first converting the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl). biochempeg.com The leaving group is then displaced by an azide salt (e.g., sodium azide). The resulting terminal azide can be reduced to a primary amine via methods like catalytic hydrogenation or the Staudinger reaction (using triphenylphosphine). masterorganicchemistry.com This creates an Amino-PEG-Azide, a heterobifunctional linker with two distinct nucleophilic groups. Alternatively, the azide group already present in this compound can be reduced to an amine, yielding an Amino-PEG9-Alcohol. iris-biotech.de

TransformationIntermediate/ReagentsResulting Functional GroupCommon Applications
Oxidation TEMPO/Co-oxidantCarboxylic Acid (-COOH)Amide bond formation, synthesis of activated esters. chemsrc.comnih.gov
Amination 1. TsCl or MsCl; 2. NaN₃; 3. Reduction (e.g., H₂/Pd)Amine (-NH₂)Amide/sulfonamide formation, reductive amination. chemistrysteps.com
Activation TsCl or MsClTosylate/Mesylate (-OTs/-OMs)Intermediate for nucleophilic substitution reactions. biochempeg.com

Directed Modifications and Chemical Transformations Involving the Azido Group

The azide moiety of this compound is a key functional handle, prized for its stability and specific reactivity, particularly in the realm of click chemistry.

Precursors for Click Chemistry Reactions

The azide group is one of the cornerstone functional groups for "click chemistry," a class of reactions known for being rapid, specific, and high-yielding. This compound is a widely used reagent for these conjugations. chemicalbook.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with terminal alkynes in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. broadpharm.com This is the most common form of click chemistry and is used extensively to link this compound to molecules or surfaces functionalized with an alkyne.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern (e.g., in living systems), SPAAC is the preferred method. The azide group reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst. cd-bioparticles.netbroadpharm.com The reaction proceeds readily to form a stable triazole linkage. medchemexpress.com

Click ReactionPartnerCatalystKey Feature
CuAAC Terminal AlkyneCopper(I)High efficiency and reaction speed; forms a 1,4-triazole. broadpharm.com
SPAAC Strained Alkyne (DBCO, BCN)None (Copper-free)Biocompatible; ideal for use in cellular environments. cd-bioparticles.netmedchemexpress.com

Compatibility with Orthogonal Protecting Group Strategies

The term "orthogonal" refers to the ability to selectively remove one protecting group or perform a reaction on one functional group in the presence of others without affecting them. iris-biotech.de The azide and hydroxyl groups of this compound are largely orthogonal to each other, allowing for sequential and site-specific modifications.

The azide group is highly stable and does not react under many conditions used to modify the hydroxyl group, such as esterification, oxidation, or conversion to a tosylate. broadpharm.comsigmaaldrich.com Conversely, the hydroxyl group is inert to the conditions of both CuAAC and SPAAC reactions.

This orthogonality allows for complex synthetic strategies. For instance:

The hydroxyl group can be reacted first, while the azide remains available for a subsequent click chemistry conjugation.

The hydroxyl group can be temporarily protected with a protecting group (e.g., a t-butyl or trityl group). nih.govdcchemicals.com This allows for chemical transformations to be performed on the azide (e.g., reduction to an amine via the Staudinger reaction). iris-biotech.de The protecting group on the alcohol can then be selectively removed to expose the hydroxyl for a different reaction.

This compatibility with protecting group strategies makes this compound a valuable component in the modular synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROTACs. glpbio.comshlmai.net

Chemical Reactivity and Mechanistic Insights of Azido Peg9 Alcohol

Azide (B81097) Reactivity in Bioorthogonal and Click Chemistry

Azides are widely utilized in click chemistry due to their high selectivity and stability broadpharm.cominterchim.fr. They readily participate in 1,3-dipolar cycloaddition reactions, forming stable triazole linkages cenmed.combroadpharm.cominterchim.fr. This reactivity is particularly useful for conjugating molecules in complex biological environments interchim.frissuu.com.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG9-Alcohol

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry, known for its high efficiency, regioselectivity, and tolerance to various functional groups nih.govorganic-chemistry.org. This compound can readily participate in CuAAC reactions with terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole linkage cenmed.combroadpharm.comchemicalbook.commedchemexpress.com. This reaction is significantly faster than the thermal Huisgen cycloaddition organic-chemistry.org.

The mechanism of the CuAAC reaction is complex and involves multiple steps mediated by copper(I) species nih.govresearchgate.net. While the precise details can vary depending on the reaction conditions, the generally accepted mechanism involves the coordination of the alkyne to copper(I), followed by deprotonation to form a copper(I) acetylide nih.govresearchgate.netwikipedia.org. The azide then coordinates to the copper center, and a concerted cycloaddition occurs, leading to the formation of a six-membered copper-triazolide intermediate nih.govwikipedia.org. This intermediate then undergoes protonation to release the triazole product and regenerate the copper(I) catalyst nih.gov.

Kinetic studies have shown that the reaction rate can be influenced by the concentration of copper catalyst, with some studies suggesting a second-order dependence on copper under certain conditions researchgate.netwikipedia.org. The formation of higher-order polynuclear copper acetylides can negatively impact the reaction rate nih.govresearchgate.net.

Ligands play a crucial role in CuAAC reactions by stabilizing the copper(I) catalyst and preventing its oxidation or disproportionation researchgate.netjenabioscience.com. Effective ligands strike a balance between binding copper strongly enough to maintain its active form but weakly enough to allow the azide and alkyne to access the coordination sphere researchgate.net. Water and alcohols are often preferred solvents as they can promote ligand exchange and reduce the aggregation of copper species nih.govresearchgate.net. The presence of certain additives and ligands, such as THPTA, can accelerate the reaction and improve efficiency, particularly in aqueous environments, while also mitigating potential copper toxicity in biological applications issuu.comjenabioscience.comiris-biotech.deiris-biotech.de.

Mechanistic Studies and Kinetic Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method that relies on the inherent strain energy of cyclic alkynes to react with azides interchim.frprecisepeg.com. This reaction is particularly valuable for bioorthogonal labeling in living systems where copper can be toxic interchim.frissuu.comiris-biotech.de. This compound can undergo SPAAC reactions with strained cyclooctynes cenmed.combroadpharm.commedchemexpress.com.

This compound readily reacts with strained cyclooctynes such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN) via SPAAC, forming a stable triazole linkage without the need for a copper catalyst cenmed.combroadpharm.commedchemexpress.comub.edu. The reactivity of cyclooctynes in SPAAC is influenced by their ring strain and the presence of electron-withdrawing groups iris-biotech.de. BCN, for instance, generates a single regioisomer upon reaction with an azide iris-biotech.de. Studies comparing the reactivity of DBCO and BCN with azides on polymer brushes have shown that higher temperatures can promote the reaction, and optimal reaction times can vary between the two cyclooctynes ub.edu.

SPAAC, utilizing azide-containing compounds like this compound and strained cyclooctynes, is a powerful tool for live system labeling in various biological contexts, excluding living human systems. Its copper-free nature makes it suitable for applications in cells and organisms where copper toxicity is a concern interchim.frissuu.comiris-biotech.de. This chemistry has been applied in areas such as imaging bacterial peptidoglycan and bioconjugations in biologically relevant systems iris-biotech.deiris-biotech.de. The ability to perform these reactions in aqueous media further enhances their utility in biological applications iris-biotech.deiris-biotech.de.

Reactivity with Cyclooctynes (e.g., DBCO, BCN)

Reactivity of the Terminal Hydroxyl Group of this compound

The terminal hydroxyl group of this compound is a primary alcohol, offering a distinct handle for chemical modification orthogonal to the azide group. cenmed.combroadpharm.comcd-bioparticles.net

Nucleophilic Reactivity in Linker Construction

The hydroxyl group is nucleophilic and can participate in various reactions for the construction of linkers and conjugation to other molecules. Common reactions include esterification, etherification, and reactions with activated esters like N-hydroxysuccinimide (NHS) esters. universci.comnih.gov For instance, NHS esters can react with deprotonated hydroxyl groups, although reactions with primary amines are generally favored at typical bioconjugation pH ranges (pH 7-9). nih.gov The hydroxyl group can be activated or converted into other functional groups, such as amines, carboxylic acids, or halides, to enable conjugation to a wider range of molecules. cenmed.combroadpharm.comcd-bioparticles.net This nucleophilic reactivity is fundamental in building more complex molecular architectures using this compound as a building block.

Controlled Oxidation and Reduction Reactions

The primary alcohol can undergo controlled oxidation to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgcompoundchem.com Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize primary alcohols to aldehydes. libretexts.orgcompoundchem.com Stronger oxidizing agents, such as acidified dichromate salts, can oxidize primary alcohols further to carboxylic acids. libretexts.orgcompoundchem.com Biocatalytic methods using enzymes like alcohol dehydrogenases or oxidases can also achieve selective oxidation of primary alcohols. mdpi.com

Reduction reactions involving the hydroxyl group are less common as a primary functional group transformation but might be relevant in specific synthetic strategies where the hydroxyl is converted to another functional group that is subsequently reduced, or in deprotection strategies if the hydroxyl is protected.

Influence of PEG Chain Length and Hydrophilicity on Chemical Reactivity and Molecular Interactions

The PEG chain in this compound significantly influences its properties and reactivity. The PEG (polyethylene glycol) moiety is highly hydrophilic due to the repeating ethylene (B1197577) oxide units and the presence of oxygen atoms capable of forming hydrogen bonds with water. universci.comresearchgate.net This hydrophilicity increases the solubility of this compound in aqueous media, which is particularly advantageous for reactions involving biomolecules that require aqueous environments. cenmed.combroadpharm.comcd-bioparticles.netekb.eg

The PEG chain's flexibility allows the azide and hydroxyl groups to be presented away from a conjugated molecule or surface, facilitating their reaction with intended partners. The hydrophilic nature of the PEG chain can also influence the local environment around the reactive end groups, potentially affecting reaction rates and selectivity in different solvents or biological milieus. The effect of chain length on the physical properties of PEG-based networks, such as swelling ability and thermal stability, has been observed, indicating that longer chains can lead to more flexible networks. acs.orgnih.gov The balance between the hydrophobic ethylene units and the hydrophilic oxygen atoms contributes to PEG's solubility in both aqueous and some organic solvents, making its end-group modification versatile. ekb.eg

Applications of Azido Peg9 Alcohol in Contemporary Research Disciplines

Bioconjugation and Functionalization of Biomolecules

Azido-PEG9-Alcohol is frequently employed in bioconjugation strategies, leveraging the specificity and efficiency of click chemistry to functionalize a wide range of biomolecules. The hydrophilic nature of the PEG chain helps to improve the solubility and pharmacokinetic properties of the resulting conjugates axispharm.comresearchgate.net.

The azide (B81097) group of this compound can be utilized for site-specific conjugation to proteins and peptides that have been modified to incorporate a complementary alkyne handle axispharm.comf1000research.comnih.gov. This approach allows for precise control over the site of modification, which is crucial for preserving the biological activity of the biomolecule f1000research.comnih.govresearchgate.net. While general methods for site-specific protein modification using azide-alkyne cycloaddition are well-established f1000research.comnih.govresearchgate.net, this compound provides a specific linker length and hydrophilicity due to its PEG9 chain cenmed.combroadpharm.com. This controlled functionalization is valuable in developing well-defined protein conjugates with tailored properties nih.gov.

Click chemistry, involving azide and alkyne groups, is a widely used bioorthogonal method for labeling nucleic acids and oligonucleotides lumiprobe.combiosynth.com. This compound can be used to attach labels, such as fluorescent dyes or biotin, to alkyne-modified nucleic acids lumiprobe.combiosynth.com. This labeling is highly specific because azide and alkyne groups are generally not present in natural biomolecules lumiprobe.com. The PEG spacer in this compound can improve the solubility of the labeled nucleic acid constructs in aqueous buffers, which is beneficial for various in vitro applications cenmed.combroadpharm.comaxispharm.com.

This compound serves as a versatile linker in the creation of advanced bioconjugates for in vitro research. Its heterobifunctional nature allows for the sequential or simultaneous conjugation of different molecules. For instance, the azide group can be used for click chemistry with an alkyne-modified targeting ligand, while the hydroxyl group can be further functionalized to attach a therapeutic or imaging agent. This enables the construction of complex molecular architectures for applications such as targeted delivery or sensing in cellular assays. This compound has been noted as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are advanced molecules designed to induce targeted protein degradation glpbio.commedchemexpress.com.

Labeling of Nucleic Acids and Oligonucleotides

Polymer Science and Advanced Materials Chemistry

In polymer science, this compound is a valuable monomer and crosslinker for synthesizing well-defined polymeric structures and fabricating advanced materials.

The azide functionality of this compound allows its incorporation into polymers and copolymers through click chemistry reactions with alkyne-functionalized monomers or polymers researchgate.netnih.gov. This approach provides a controlled method for creating PEGylated polymers with precise control over the degree of PEGylation and polymer architecture researchgate.net. The resulting PEGylated polymers often exhibit improved properties, such as enhanced solubility, reduced protein adsorption, and altered thermal behavior, making them suitable for various applications in biomaterials and drug delivery researchgate.net. The terminal hydroxyl group can also be utilized for initiating further polymerization or grafting reactions, leading to the formation of block copolymers or branched structures.

Surface Engineering for Non-Fouling and Biocompatible Materials (excluding living human systems)

Surface engineering plays a crucial role in developing materials with tailored interactions with biological environments. Creating non-fouling surfaces, which resist the non-specific adsorption of proteins and cells, is essential for applications ranging from biomedical devices to biosensors and in vitro cell culture substrates nih.govresearchgate.net. Poly(ethylene glycol) (PEG) is widely recognized for its ability to impart non-fouling characteristics due to its hydrophilicity, flexibility, and large exclusion volume in water researchgate.net.

This compound can be utilized in surface modification strategies to create biocompatible and non-fouling surfaces. The hydroxyl group can be used to anchor the molecule to a substrate through various chemical reactions, while the terminal azide group is available for subsequent conjugation using click chemistry. This allows for the controlled immobilization of other molecules onto the PEGylated surface, enabling further functionalization while maintaining the non-fouling properties provided by the PEG chain. Research in surface engineering explores combining microfabrication techniques with chemical functionalization to create patterned surfaces that control cell adhesion nih.gov. PEG derivatives, including those with azide functionalities, can be incorporated into these strategies to define areas that resist non-specific protein and cell adsorption, thereby guiding the spatial arrangement of cells or other biomolecules for applications like cell-based assays or tissue engineering scaffolds (excluding living human systems) nih.govnih.gov. Covalent binding of PEG to material surfaces is a logical approach to engineer surface properties without altering the bulk material researchgate.net.

Integration into Nanomaterials and Self-Assembled Structures

The integration of functional molecules into nanomaterials and self-assembled structures is a key area in nanotechnology and materials science, with applications in drug delivery, sensing, and diagnostics mdpi.comnih.govnih.gov. This compound's structure, featuring a hydrophilic PEG chain and a reactive azide group, makes it suitable for incorporation into such systems.

The PEG component enhances the solubility and stability of nanomaterials in aqueous media and can provide stealth properties, reducing non-specific interactions cenmed.comaxispharm.com. The azide group serves as a handle for conjugating the PEGylated structure to other components of the nanomaterial or for directing the assembly process through click chemistry. This allows for the precise functionalization of nanoparticles, liposomes, or other self-assembled architectures with targeting ligands, imaging agents, or other molecules nih.govaxispharm.com. Research explores the self-assembly of molecules into well-defined structures, driven by factors like hydrophobic interactions nih.govnih.gov. This compound could potentially be incorporated into amphiphilic molecules that self-assemble in aqueous solutions, with the azide group available for post-assembly modification or crosslinking to stabilize the structure or attach additional functionalities. Controlled assembly of nanoparticles into complex structures is an active area of research, and click chemistry using azide-functionalized components can be a tool to guide and stabilize these assemblies mdpi.comu-psud.fr.

Chemical Tools for Drug Discovery Research and Chemical Biology

This compound is a valuable tool in drug discovery research and chemical biology, primarily as a versatile linker molecule. Its ability to participate in click chemistry allows for the modular assembly of complex molecules with defined structures and functionalities.

Design and Synthesis of Linkers for Antibody-Drug Conjugates (ADCs) Research

This compound can serve as a building block for the synthesis of linkers used in ADC research. The PEG chain provides solubility and can influence the pharmacokinetic properties of the ADC. The terminal hydroxyl group can be modified to attach to the antibody or the payload, while the azide group allows for conjugation using click chemistry, offering a controlled and efficient method for assembling the ADC components medchemexpress.com. Azido-PEG9-acid, a related compound with a carboxylic acid instead of an alcohol, is described as a non-cleavable PEG9 unit ADC linker used in ADC synthesis medchemexpress.comfujifilm.comchemsrc.com. This suggests that this compound, with its similar structure, could be similarly employed, with the hydroxyl group offering a different point of attachment or further modification for linker design. Customization of PEG linkers and ADC linkers is a service offered to align with specific research objectives, highlighting the need for versatile building blocks like this compound precisepeg.com.

Development of Proteolysis Targeting Chimeras (PROTACs) Linkers

Proteolysis Targeting Chimeras (PROTACs) are a bisfunctional molecule design that induces the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule typically consists of two ligands—one that binds to the target protein and another that binds to an E3 ubiquitin ligase—connected by a linker medchemexpress.comglpbio.com. The linker's length, flexibility, and chemical nature are crucial for effective target protein degradation precisepeg.comglpbio.com.

This compound is identified as a PEG-based PROTAC linker that can be used in the synthesis of PROTACs glpbio.comtargetmol.com. The PEG chain provides flexibility and solubility, which are important characteristics for PROTAC linkers precisepeg.comglpbio.com. The azide group allows for the facile conjugation of the linker to either the target protein-binding ligand or the E3 ligase-binding ligand using click chemistry. This modular approach simplifies the synthesis of diverse PROTAC libraries, enabling researchers to explore the impact of linker variations on PROTAC activity precisepeg.comglpbio.com. The optimization of linker length, shape, and attachment points is considered critical for successful PROTAC development precisepeg.com.

Synthesis of Click Chemistry-Enabled Probes for Target Identification (excluding human trials)

Click chemistry has become an indispensable tool in chemical biology for its ability to form stable linkages efficiently and selectively under mild conditions precisepeg.comaxispharm.comresearchgate.net. This makes it ideal for developing probes to identify and study biological targets. This compound can be used to synthesize click chemistry-enabled probes.

By incorporating this compound into a probe molecule, an azide handle is introduced, which can then be reacted with an alkyne-functionalized reporter molecule (such as a fluorescent dye, biotin, or affinity tag) via click chemistry nih.gov. This allows for the visualization, isolation, enrichment, and characterization of biomolecules that interact with the probe nih.gov. For example, probes containing an alkyne function have been synthesized to study the cellular targets of specific compounds, and subsequent click chemistry with an azide-derivatized fluorophore allowed for visualization of the adducted species in cells nih.gov. This compound, with its PEG spacer, can enhance the solubility of the probe and provide a flexible link between the targeting moiety and the azide handle, which can be beneficial for probe design and function in complex biological environments. The use of azide-containing molecules in click chemistry for conjugating biologically active molecules to other entities is well-established in research axispharm.comresearchgate.net.

Probe Development and Molecular Sensing (excluding human trials)

This compound can also be applied in the development of probes and molecular sensing systems. The ability to easily conjugate this molecule to a variety of sensing elements or recognition units via click chemistry, while the PEG chain provides solubility and can minimize non-specific interactions, is advantageous.

Probes for molecular sensing often require a component that can interact specifically with an analyte and a reporting mechanism that signals the binding event. This compound can act as a linker to connect a recognition element (e.g., a protein, nucleic acid, or small molecule ligand) to a signaling moiety (e.g., a fluorophore, quencher, or nanoparticle) axispharm.com. The click chemistry reaction between the azide group of this compound and a complementary alkyne-functionalized sensing component allows for the modular assembly of such probes. The PEG spacer can help to position the recognition element and signaling moiety optimally for sensing, and its hydrophilic nature can improve the probe's performance in aqueous solutions. DBCO-PEG, a related compound used in bioorthogonal click chemistry, is employed for site-specific labeling to attach labels or probes to azide-functionalized biomolecules, enabling studies of biomolecular interactions axispharm.com. This principle can be extended to sensing applications where specific molecular interactions need to be detected or quantified.

Compound Information

Compound NamePubChem CID
This compound102514759
Azido-PEG9-acid1670249-37-2
Azide-PEG8-Alcohol10960238
Azido-PEG2-alcohol139115-90-5
DBCO44135345
BCN11750381
DBCO-PEG160409100
Poly(ethylene glycol)174183

This compound is a bifunctional molecule featuring a terminal azide group and a hydroxyl group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) chain of nine ethylene (B1197577) glycol units. This structure imparts unique properties, making it a valuable reagent in diverse areas of contemporary chemical research, particularly in fields requiring precise bioconjugation and material modification. The PEG moiety enhances solubility in aqueous media, while the orthogonal reactivity of the azide and hydroxyl groups allows for selective chemical transformations and conjugations cenmed.combroadpharm.com. The azide group is a key functional handle for engaging in highly efficient click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the formation of stable triazole linkages with complementary alkyne, BCN, or DBCO functionalities cenmed.combroadpharm.commedchemexpress.com. The terminal hydroxyl group provides an additional site for further chemical modification or coupling reactions cenmed.combroadpharm.com.

Surface Engineering for Non-Fouling and Biocompatible Materials (excluding living human systems)

Surface engineering is critical for developing materials that exhibit controlled interactions with biological environments, particularly in creating surfaces that resist non-specific protein adsorption and cell adhesion—known as non-fouling surfaces nih.govresearchgate.net. Poly(ethylene glycol) (PEG) is widely utilized for this purpose due to its inherent hydrophilicity, flexibility, and significant exclusion volume in water researchgate.net.

This compound can be incorporated into surface modification strategies to engineer biocompatible and non-fouling properties. The hydroxyl group can serve as an anchoring point to attach the molecule to various substrate materials through covalent bonds. The terminal azide group then remains available for subsequent functionalization via click chemistry, allowing for the controlled immobilization of biomolecules or other functional entities onto the PEGylated surface while maintaining the non-fouling characteristics provided by the PEG chain. This approach is relevant in the development of in vitro diagnostic devices, biosensors, and research-grade cell culture substrates designed to control cellular behavior without involving living human systems nih.govresearchgate.netnih.gov. Research demonstrates the importance of non-fouling surface chemistries in conjunction with microfabrication techniques to create patterned surfaces that direct cell adhesion for applications like cell-based assays and tissue engineering studies outside of clinical use nih.govnih.gov. Covalent grafting of PEG to surfaces is a recognized method to tailor surface properties effectively researchgate.net.

Integration into Nanomaterials and Self-Assembled Structures

The integration of functional molecules into nanomaterials and self-assembled structures is a significant area within nanotechnology and materials science, with implications for targeted delivery and advanced functional materials mdpi.comnih.govnih.gov. This compound's structure, combining a hydrophilic PEG segment with a reactive azide group, makes it a suitable component for these systems.

The PEG chain contributes to the stability and solubility of nanomaterials in aqueous environments and can help reduce non-specific interactions, potentially offering a "stealth" effect cenmed.comaxispharm.com. The azide group provides a versatile handle for conjugating the PEGylated structure to other components during the synthesis or post-assembly functionalization of nanomaterials. This enables the precise attachment of targeting ligands, imaging probes, or other molecules to nanoparticles, liposomes, or other self-assembled architectures nih.govaxispharm.com. The self-assembly of molecules into defined structures is driven by various factors, including hydrophobic effects nih.govnih.gov. This compound could potentially be incorporated into amphiphilic molecules designed to self-assemble, with the azide group available for subsequent modification or crosslinking to enhance structural stability or introduce additional functionalities. Controlled assembly of nanoparticles into complex architectures is an active research area, and click chemistry employing azide-functionalized building blocks can be utilized to guide and stabilize these formations mdpi.comu-psud.fr.

Chemical Tools for Drug Discovery Research and Chemical Biology

This compound serves as a valuable chemical tool in drug discovery research and chemical biology, primarily as a versatile linker molecule. Its compatibility with click chemistry facilitates the modular construction of complex molecular architectures with tailored properties.

Design and Synthesis of Linkers for Antibody-Drug Conjugates (ADCs) Research

Antibody-Drug Conjugates (ADCs) represent a class of targeted therapeutics comprising an antibody, a cytotoxic payload, and a chemical linker connecting the two medchemexpress.comfujifilm.com. The linker's design is paramount, influencing the ADC's stability in circulation, the controlled release of the payload at the target site, and ultimately, the conjugate's efficacy fujifilm.com.

This compound can be employed as a building block in the synthesis of linkers for ADC research. The PEG chain contributes to the ADC's solubility and can influence its pharmacokinetic profile. The terminal hydroxyl group can be chemically modified for attachment to either the antibody or the cytotoxic payload, while the azide group provides a site for efficient and specific conjugation via click chemistry, facilitating the controlled assembly of the ADC components medchemexpress.com. A related compound, Azido-PEG9-acid, which features a carboxylic acid instead of a hydroxyl group, is described as a non-cleavable PEG9 unit ADC linker used in ADC synthesis medchemexpress.comfujifilm.comchemsrc.com. This suggests that this compound, with its similar PEG chain length, could be similarly utilized, offering a different functional group for linker construction and attachment chemistries. The availability of services for customizing PEG and ADC linkers underscores the utility of versatile building blocks like this compound in tailoring conjugates for specific research objectives precisepeg.com.

Development of Proteolysis Targeting Chimeras (PROTACs) Linkers

Proteolysis Targeting Chimeras (PROTACs) are bisfunctional molecules designed to induce the degradation of specific target proteins by recruiting them to the cellular ubiquitin-proteasome system. A typical PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker joining the two medchemexpress.comglpbio.com. The linker's characteristics, including its length, flexibility, and chemical composition, are critical for efficient target protein degradation precisepeg.comglpbio.com.

This compound is recognized as a PEG-based linker suitable for use in the synthesis of PROTACs glpbio.comtargetmol.com. The PEG chain provides flexibility and enhances solubility, properties beneficial for PROTAC linkers precisepeg.comglpbio.com. The azide group enables straightforward conjugation of the linker to either the target-binding ligand or the E3 ligase-recruiting ligand through click chemistry. This modular synthetic approach simplifies the generation of diverse PROTAC libraries, allowing researchers to systematically investigate how linker variations impact PROTAC potency and selectivity precisepeg.comglpbio.com. Optimizing linker attributes is considered a critical step in successful PROTAC development precisepeg.com.

Synthesis of Click Chemistry-Enabled Probes for Target Identification (excluding human trials)

Click chemistry is a powerful and selective tool in chemical biology, enabling the efficient formation of stable covalent bonds under mild conditions precisepeg.comaxispharm.comresearchgate.net. This makes it particularly useful for developing probes to identify and characterize biological targets. This compound can be incorporated into the synthesis of such probes.

By including this compound in a probe molecule, an azide handle is introduced, which can then undergo a click reaction with an alkyne-functionalized reporter molecule, such as a fluorescent tag, biotin, or an affinity label nih.gov. This allows for the subsequent visualization, isolation, enrichment, and characterization of biomolecules that interact with the probe nih.gov. For instance, studies have utilized probes with alkyne functionalities to investigate cellular targets, employing subsequent click chemistry with azide-functionalized fluorophores for visualization within cells nih.gov. The PEG spacer in this compound can improve the probe's solubility and provide a flexible connection between the targeting moiety and the azide handle, which can be advantageous for probe design and function in complex biological environments. The use of azide-containing molecules in click chemistry for conjugating biologically active molecules is a well-established technique in research axispharm.comresearchgate.net.

Probe Development and Molecular Sensing (excluding human trials)

This compound also finds utility in the development of probes and systems for molecular sensing. Its capacity for facile conjugation to various sensing elements or recognition units via click chemistry, coupled with the solubility enhancement provided by the PEG chain and its ability to minimize non-specific interactions, is highly beneficial.

Molecular sensing probes typically consist of a component that specifically binds to an analyte and a mechanism that reports this binding event. This compound can serve as a linker to connect a recognition element (e.g., a protein, nucleic acid, or small molecule) to a signaling moiety (e.g., a fluorophore, a quencher, or a nanoparticle) axispharm.com. The click chemistry reaction between the azide group of this compound and a complementary alkyne-functionalized sensing component allows for the modular assembly of these probes. The PEG spacer can help optimize the spatial arrangement of the recognition and signaling components for effective sensing and can improve the probe's performance in aqueous solutions due to its hydrophilic nature. Related compounds like DBCO-PEG are used in bioorthogonal click chemistry for site-specific labeling of azide-functionalized biomolecules, facilitating studies of biomolecular interactions axispharm.com. This principle can be extended to the design of molecular sensing platforms where specific molecular recognition events need to be detected or quantified, excluding applications in human trials.

Construction of Fluorescent and Luminescent Probes

The azide group on this compound provides a convenient handle for incorporating this PEG linker into fluorescent and luminescent probes via click chemistry. Fluorescent probes are essential tools in biological and chemical research for visualizing molecules, structures, or processes. By conjugating a fluorophore or luminophore to the azide group of this compound, researchers can create probes with enhanced solubility and reduced non-specific binding due to the hydrophilic PEG chain.

Research has shown the utility of azido-functionalized compounds in developing activatable fluorescent labels. For instance, azido (B1232118) push-pull chromophores can be photoactivated through an azide-to-amine conversion, resulting in a significant increase in fluorescence. nih.gov While this specific example may not directly use this compound, it illustrates the principle of using the azide moiety as a key component in designing responsive fluorescent probes. The azide on this compound can similarly be utilized to attach fluorophores that are quenched in the presence of the azide and become fluorescent upon reaction or activation, or simply to attach a standard fluorophore to a target molecule with improved properties due to the PEG linker.

Furthermore, click chemistry, the reaction facilitated by the azide group, is a widely adopted method for site-specific labeling of biomolecules with fluorescent dyes, which is crucial for constructing fluorescent probes used in cellular imaging and biochemical assays. nih.gov this compound can serve as the linker component in such strategies, connecting a fluorescent tag to a biomolecule or other structure of interest through the azide group, while the hydroxyl group could potentially be used for attachment to another part of the probe or a solid support.

Integration into Biosensors and Diagnostic Reagents (excluding human diagnostics)

This compound is valuable in the development of biosensors and diagnostic reagents for research applications outside of human diagnostics. Biosensors typically involve a biological recognition element linked to a transducer that produces a measurable signal upon interaction with a target analyte. The integration of this compound into these systems is primarily facilitated by its ability to participate in click chemistry, allowing for the immobilization of biological recognition elements or signaling molecules onto various surfaces or nanoparticles.

Click chemistry has been widely applied in the functionalization of nanomaterials and the preparation of electrochemical biosensors. mdpi.com For example, azido-functionalized surfaces or nanoparticles can be reacted with alkyne-modified biomolecules (such as DNA probes or enzymes) using click chemistry to create biosensing interfaces. nih.govmdpi.com this compound can act as the azido component, providing a flexible PEG spacer between the surface/nanoparticle and the conjugated biomolecule. This spacing can help to reduce steric hindrance and improve the accessibility of the biological recognition element to its target.

Examples in research include the use of click chemistry to construct electrochemical DNA sensors for detecting specific sequences mdpi.com and colorimetric biosensors utilizing clickable DNA probes and gold nanoparticles for detecting metal ions. nih.gov While these examples may not explicitly name this compound, they demonstrate the general principle where an azido-PEG linker like this compound can be integrated into the biosensor architecture to conjugate the biological recognition element to the transducer material via a stable triazole linkage formed by click chemistry. The terminal alcohol group offers further possibilities for modifying the surface or attaching additional components to optimize sensor performance in a research context.

Analytical and Spectroscopic Characterization of Azido Peg9 Alcohol and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the molecular structure and confirming the presence of specific functional groups within Azido-PEG9-Alcohol and its conjugates. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can assign protons and carbons to specific positions within the molecule.

1H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) is routinely used to confirm the structure of PEG derivatives, including this compound. The characteristic signals of the PEG backbone, the terminal hydroxyl group, and the methylene (B1212753) group adjacent to the azide (B81097) function are key to its identification.

Typically, the protons of the ethylene (B1197577) glycol repeating units (-OCH₂CH₂-) in the PEG chain appear as a broad singlet or a complex multiplet in the region of δ 3.5-3.7 ppm, often representing the most intense signals in the spectrum due to the repeating nature of the PEG chain researchgate.netijrpr.commdpi.comsemanticscholar.orgacs.orgresearchgate.net. The methylene protons directly attached to the azide group (-CH₂N₃) are generally observed slightly upfield compared to the bulk PEG protons, often appearing around δ 3.3-3.4 ppm researchgate.netijrpr.commdpi.comresearchgate.net. The protons of the terminal hydroxyl group (-OH) typically appear as a singlet or a broad peak, the chemical shift of which can be sensitive to concentration, solvent, and temperature, but is usually found in the range of δ 3.3-3.9 ppm, often overlapping with PEG signals in common deuterated solvents like CDCl₃ or DMSO mdpi.commdpi.com.

Integration of the signal corresponding to the methylene protons adjacent to the azide group relative to the signals from the PEG backbone protons can be used to estimate the degree of azide functionalization and confirm the average number of repeating units in the PEG chain mdpi.comsemanticscholar.orgacs.orgresearchgate.net.

Example ¹H NMR Data (Illustrative)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Expected)
3.5-3.7m, s (broad)~36HPEG backbone (-OCH₂CH₂-)
3.3-3.4t2H-CH₂N₃
3.3-3.9s (broad)1H-OH
Other signalsdepending on impurities or conjugates

Note: Specific chemical shifts and splitting patterns may vary slightly depending on the solvent and concentration.

13C NMR for Carbon Backbone Confirmation

Carbon-13 NMR (¹³C NMR) provides complementary information by revealing the unique carbon environments within the molecule. This technique is valuable for confirming the presence of the PEG backbone and the functionalized end groups.

The carbon atoms of the PEG repeating units (-OCH₂CH₂-) typically resonate in the δ 69-71 ppm range researchgate.netsemanticscholar.org. The methylene carbon directly attached to the azide group (-CH₂N₃) shows a characteristic signal around δ 50.6 ppm researchgate.netsemanticscholar.orgresearchgate.net. The carbon atom bearing the hydroxyl group (-CH₂OH) is expected to appear in the δ 60-62 ppm range researchgate.net.

Example ¹³C NMR Data (Illustrative)

Chemical Shift (δ, ppm)Assignment (Expected)
69-71PEG backbone (-OCH₂CH₂-)
~50.6-CH₂N₃
60-62-CH₂OH
Other signalsdepending on impurities or conjugates

Note: Specific chemical shifts may vary slightly depending on the solvent.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful for confirming the connectivity between atoms and assigning complex spectra, particularly for PEG conjugates.

Correlation Spectroscopy (COSY): COSY experiments reveal couplings between protons on adjacent carbon atoms. This helps confirm the expected -CH₂-CH₂- connectivity throughout the PEG chain and the connection of the terminal methylene groups to their neighboring protons researchgate.netchemrxiv.org.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbon atoms to which they are directly attached. This is useful for assigning ¹H and ¹³C signals to specific CH, CH₂, or CH₃ groups and confirming the assignments made in the 1D spectra chemrxiv.org.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons separated by two or three bonds. This technique is particularly valuable for confirming the structure around the functionalized end groups and the linkage points in PEG conjugates, providing evidence for longer-range connectivity chemrxiv.org.

These 2D techniques, when applied to this compound and its conjugates, provide definitive evidence for the proposed structures by mapping the intricate network of proton-proton and proton-carbon couplings.

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry is an essential technique for determining the molecular weight of this compound and its conjugates and assessing their purity. Different ionization techniques are employed depending on the nature and size of the molecule.

ESI-MS and MALDI-TOF MS for Intact Mass Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOF MS) are commonly used soft ionization techniques suitable for analyzing polar and relatively high molecular weight compounds like PEG derivatives and their conjugates semanticscholar.orgacs.orgchemrxiv.orgresearchgate.netnih.govmdpi.comresearchgate.netnih.gov.

For this compound, which has a theoretical molecular weight of 439.51 g/mol , ESI-MS or MALDI-TOF MS can provide an accurate measurement of the intact molecular ion peak, often observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) adducts ijrpr.commdpi.com. The presence of a primary peak corresponding to the expected molecular weight confirms the identity of the compound. The analysis of the mass spectrum also helps assess the purity by identifying potential impurities or byproducts based on their m/z values.

For PEGylated compounds, especially those with a degree of polydispersity, MALDI-TOF MS is frequently used to determine the average molecular weight and the distribution of PEG chain lengths semanticscholar.orgacs.orgresearchgate.netnih.gov. However, it is noted that MALDI-TOF MS analysis of polymers can have drawbacks related to ionization efficiency and matrix dependence semanticscholar.orgresearchgate.net.

Example Mass Spectrometry Data (Illustrative)

TechniqueIon Type (Expected)m/z (Expected for this compound)Observation
ESI-MS[M+H]⁺, [M+Na]⁺, [M+K]⁺~440.5, ~462.5, ~478.5Primary peak at expected m/z confirms identity
MALDI-TOF MS[M+H]⁺, [M+Na]⁺, [M+K]⁺~440.5, ~462.5, ~478.5Primary peak and potentially distribution of PEG lengths

Note: Expected m/z values are approximate based on the theoretical molecular weight of 439.51.

Tandem MS for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and analysis of the resulting fragment ions. This technique provides detailed structural information by revealing characteristic fragmentation pathways.

For azido-containing compounds, a common fragmentation observed in MS, particularly MALDI-TOF MS, is the loss of a nitrogen molecule (N₂) from the azide group, resulting in a fragment ion with a mass 28 Da lower than the parent ion researchgate.net. This characteristic fragmentation can be used to confirm the presence of the azide functional group.

MS/MS can also be applied to fragment the PEG backbone, yielding characteristic ions corresponding to the loss of ethylene oxide repeating units (44 Da) nih.gov. For PEG conjugates, tandem MS can provide information about the linkage point and the structure of the conjugated molecule by analyzing the fragmentation patterns of the intact conjugate ion mdpi.comnih.govnih.gov. For example, MS/MS has been used to confirm the structure of PEGylated molecules and determine the site of PEGylation mdpi.com.

By analyzing the fragmentation patterns obtained from tandem MS, researchers can gain deeper insights into the structural integrity of this compound and its conjugates and confirm the success of conjugation reactions.

Example Tandem MS Fragmentation (Illustrative)

Parent Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Interpretation (Expected)
[M+H]⁺[M+H-N₂]⁺28Loss of azide nitrogen
PEG fragmentPEG fragment - 4444Loss of ethylene oxide unit
Conjugate ionVarious fragments-Structural information about conjugate and linkage

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and separating it from impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of PEG derivatives, including this compound. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. The specific stationary and mobile phases are chosen based on the chemical properties of the analyte. For polar compounds like PEG derivatives, reversed-phase HPLC is often employed. myskinrecipes.com Detection is typically performed using UV-Vis detectors, although the PEG backbone itself does not have strong UV absorbance, detection might rely on conjugated chromophores or refractive index detection. researchgate.net The purity of this compound can be determined by integrating the peaks in the chromatogram and comparing the area of the main product peak to the area of all peaks. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution and average molecular weights (such as number-average molecular weight (Mn) and weight-average molecular weight (Mw)) of polymers. nih.govmdpi.com For PEG derivatives like this compound, GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier than smaller ones. nih.gov GPC is particularly useful for characterizing the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. A low PDI suggests a narrow molecular weight distribution and a more homogeneous polymer sample. nih.gov Appropriate calibration standards, typically narrow-distribution PEG standards, are used to relate elution volume to molecular weight. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Azide stretch, Hydroxyl stretch)

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. By analyzing the vibrational modes of the molecule, specific functional groups can be confirmed. mdpi.comuniroma1.itcore.ac.uk

Key functional groups and their expected IR absorption bands include:

Azide group (-N₃): The azide functional group typically exhibits a strong, sharp asymmetric stretching band in the region of 2000-2200 cm⁻¹. libretexts.orgresearchgate.net This band is a diagnostic peak for the presence of the azide moiety.

Hydroxyl group (-OH): The terminal hydroxyl group shows a characteristic O-H stretching vibration. In the solid state or in concentrated solutions where hydrogen bonding occurs, this band appears as a broad absorption in the region of 3200-3550 cm⁻¹. libretexts.org In dilute solutions or as a "free" hydroxyl group, a sharper band may be observed around 3550-3700 cm⁻¹. libretexts.org

Ether groups (C-O-C): The PEG backbone contains numerous ether linkages, which contribute to absorption bands in the fingerprint region (typically 1000-1300 cm⁻¹) due to C-O stretching vibrations.

IR spectroscopy can confirm the presence of both the azide and hydroxyl functionalities in this compound and can also be used to monitor chemical reactions involving these groups. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique used to determine the elemental composition of a pure compound. It typically involves determining the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sometimes other elements present in the molecule. researchgate.netnih.govcsdn.net

For this compound with the molecular formula C₁₈H₃₇N₃O₉ and a theoretical molecular weight of 439.51 g/mol precisepeg.combroadpharm.com, elemental analysis can be used to validate the empirical formula by comparing the experimentally determined percentages of C, H, and N to the theoretically calculated values. nih.gov

The theoretical elemental composition can be calculated as follows:

Carbon (C): (18 * 12.011) / 439.51 * 100%

Hydrogen (H): (37 * 1.008) / 439.51 * 100%

Nitrogen (N): (3 * 14.007) / 439.51 * 100%

Oxygen (O): (9 * 15.999) / 439.51 * 100%

Comparing the results from elemental analysis to these theoretical values helps confirm the purity and correct stoichiometry of the synthesized this compound. nih.gov

Theoretical and Computational Investigations of Azido Peg9 Alcohol

Molecular Modeling and Conformational Analysis of the PEG Chain

Molecular modeling and conformational analysis of PEG chains are essential for understanding their behavior in solution and when conjugated to other molecules. PEG chains are known for their flexibility and ability to adopt various conformations in solution, often described as a random coil, although helical structures have also been suggested. nist.govaip.orgunits.it Computational studies, including all-atom and coarse-grained molecular dynamics (MD) simulations, have been widely used to predict the conformation, hydrodynamics, and shape anisotropy of PEG. mdpi.com These simulations have shown good agreement with experimental data and polymer theories. mdpi.com

The conformation of a PEG chain is influenced by factors such as its molecular weight, grafting density when attached to surfaces or nanoparticles, and the surrounding solvent environment. mdpi.comnih.gov Studies on PEGylated molecules have revealed that PEG chains can wrap around conjugated entities, influencing their interactions with other molecules and interfaces. mdpi.comnist.gov For instance, simulations of PEGylated peptides suggest that PEG chains can wrap around the peptide, weakening interactions with lipid bilayers. mdpi.com Similarly, PEGylated dendrimers and nanoparticles have been simulated to understand how PEG size and grafting density modulate conformation and interactions. mdpi.comnih.gov

Quantum Chemical Calculations on Azide (B81097) and Hydroxyl Group Reactivity

Quantum chemical calculations, particularly density functional theory (DFT), are powerful tools for investigating the electronic structure and reactivity of functional groups like the azide and hydroxyl moieties in Azido-PEG9-Alcohol. mdpi.comsci-hub.se These calculations can provide insights into reaction mechanisms, activation energies, and the influence of the molecular environment on reactivity. acs.orgrsc.org

The azide group (-N₃) is well-known for its participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.commedchemexpress.com Quantum chemical calculations can model the transition states and energy profiles of these cycloaddition reactions, helping to understand their efficiency and selectivity. acs.orgcuny.edu Studies on various azides have utilized DFT to explore their ambiphilic nature and predict reactivity based on parameters like frontier molecular orbitals (HOMO and LUMO energies). acs.org For example, calculations have reproduced experimental data on the reactivity of phenyl azide in cycloaddition reactions and provided insights into the factors controlling selectivity. acs.org

The hydroxyl group (-OH) is another reactive functional group capable of undergoing various reactions, including nucleophilic substitutions, esterifications, and oxidations. researchgate.net Quantum chemical calculations can be used to study the reactivity of the hydroxyl group by determining bond dissociation energies (BDEs) and analyzing electron density distribution. sci-hub.senih.gov For instance, DFT calculations have been applied to study the reactivity of hydroxyl groups in different chemical contexts, providing information on active sites and preferred reaction pathways. sci-hub.senih.govresearchgate.net These calculations can help predict how the presence of the PEG chain and the azide group might influence the reactivity of the terminal hydroxyl group in this compound.

Molecular Dynamics Simulations of this compound Conjugates in Solution and at Interfaces

Molecular dynamics (MD) simulations are widely used to study the behavior of PEGylated conjugates in solution and at interfaces. mdpi.comnih.gov For this compound conjugates, MD simulations can provide dynamic information about the molecule's conformation, solvation, and interactions with other molecules or surfaces over time. nih.govacs.org

Furthermore, MD simulations can explore the behavior of this compound at interfaces, such as the surface of a nanoparticle or a cell membrane. nih.govunimib.it This is particularly relevant for applications in drug delivery or surface modification. Simulations can provide insights into the orientation and dynamics of the PEG chain and the accessibility of the azide and hydroxyl groups for further reactions at the interface. unimib.it Studies on PEGylated nanoparticles have used MD simulations to evaluate the presentation and conformation of targeting ligands conjugated to PEG chains at the nanoparticle-water interface. unimib.it

Prediction of Reactivity and Selectivity in Complex Chemical Systems

Computational studies can contribute to predicting the reactivity and selectivity of this compound in complex chemical systems. By combining molecular modeling, quantum chemical calculations, and molecular dynamics simulations, researchers can gain a comprehensive understanding of how this molecule behaves in different environments and in the presence of various reaction partners.

Quantum chemical calculations can predict the intrinsic reactivity of the azide and hydroxyl groups and the potential reaction pathways. acs.orgrsc.org MD simulations can provide context by describing the molecule's conformation, accessibility of functional groups, and interactions with the surrounding environment, which can influence reaction rates and selectivity. chemrxiv.org For instance, the local concentration and orientation of reactive groups in a complex system, as revealed by MD simulations, can significantly impact reaction kinetics. chemrxiv.org

Computational studies can also help predict selectivity in reactions involving multiple potential reaction sites or competing reaction pathways. By calculating activation energies for different reactions, researchers can determine the most favorable pathways under specific conditions. researchgate.net This is particularly important when using this compound as a linker in the synthesis of complex molecules, where selective reactions at either the azide or hydroxyl terminus are desired. cd-bioparticles.netbroadpharm.com Computational approaches can aid in designing reaction conditions or modifying the molecular structure to favor a specific reaction pathway and achieve high selectivity. nih.gov

For example, computational studies have explored the selectivity in reactions involving different types of azides in complex solvent systems, showing how solvent nanophase structuring can influence reaction rates and potentially bias selectivity. chemrxiv.org Applying similar approaches to this compound could provide valuable insights into controlling its reactivity and selectivity in various chemical transformations.

Future Perspectives and Emerging Research Directions

Innovations in Orthogonal Functionalization Strategies Utilizing Azido-PEG9-Alcohol

The core strength of this compound lies in its capacity for orthogonal functionalization, enabling the sequential or simultaneous attachment of different molecules in a highly controlled manner. Future research is set to build upon this capability, pushing the boundaries of molecular construction.

Multi-component Reactions and Sequential Conjugations

A key area of innovation is the integration of this compound into multi-component reactions (MCRs). MCRs, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov Researchers are exploring the use of the azide (B81097) or alcohol functionalities of this compound as one of the components in established MCRs like the Ugi or Passerini reactions. mdpi.comfrontiersin.org This approach could lead to the rapid synthesis of diverse and complex molecular architectures with tailored properties.

Furthermore, the development of novel sequential conjugation strategies is a major focus. This involves the selective reaction of one end of the this compound molecule, followed by the reaction of the other end. For instance, the azide group can participate in highly specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, a cornerstone of "click chemistry". acs.orgbiochempeg.com This allows for the attachment of alkyne-containing molecules. Subsequently, the terminal hydroxyl group can be derivatized or replaced to introduce other reactive functionalities for further conjugation. cd-bioparticles.net This step-wise approach provides precise control over the final structure of the conjugate, which is critical for applications in drug delivery and diagnostics.

Expansion of Applications in Synthetic Polymer Design and Smart Materials

The unique properties of this compound make it an attractive building block for the creation of advanced synthetic polymers and "smart" materials that respond to environmental stimuli.

The incorporation of this compound into polymer chains can be achieved through the reaction of its terminal groups. For example, the hydroxyl group can act as an initiator for ring-opening polymerization to create block copolymers. The azide group, positioned at the other end of the PEG chain, remains available for post-polymerization modification via click chemistry. nih.gov This allows for the "grafting" of various functional molecules onto the polymer backbone, leading to materials with tailored properties such as altered solubility, self-assembly behavior, or biological activity. mdpi.com

The development of smart materials, which can change their properties in response to stimuli like pH, temperature, or light, is another promising area. By incorporating this compound into hydrogels or other polymer networks, researchers can introduce functionalities that trigger a response. sigmaaldrich.com For example, a therapeutic molecule could be attached via a cleavable linker that breaks under specific physiological conditions, leading to controlled drug release. The hydrophilic and flexible nature of the PEG chain can also influence the swelling and mechanical properties of these materials. broadpharm.com

Advancements in Chemical Biology Tools for Proteomics and Glycomics

This compound is becoming an increasingly important tool in chemical biology, particularly in the fields of proteomics (the study of proteins) and glycomics (the study of carbohydrates). Its ability to link different molecular entities with high specificity is crucial for developing probes and assays to study complex biological processes. alfa-chemistry.com

In proteomics, this compound can be used to create bifunctional probes for identifying and studying protein-protein interactions or for targeted protein degradation (e.g., in PROTACs). glpbio.comprecisepeg.com One end of the molecule can be attached to a known protein ligand, while the other end, via the azide group, can be "clicked" onto a reporter molecule, an affinity tag, or another protein. This allows for the visualization, isolation, and quantification of protein complexes. nih.gov

In the field of glycomics, which studies the complex world of sugars (glycans) and their roles in biology, this compound can be used to label and enrich glycoproteins. nih.gov The azide group can react with metabolically incorporated "clickable" sugars, allowing for the selective isolation and identification of glycosylated proteins from complex biological samples. The PEG linker enhances the water solubility of these probes, which is advantageous when working with biological systems. adcreview.com

Development of Scalable and Sustainable Synthesis Methods for this compound

As the applications for this compound expand, so does the demand for its efficient and environmentally friendly production. Current research is focused on developing scalable and sustainable synthesis methods to meet this need.

Traditional multi-step syntheses of heterobifunctional PEGs can be time-consuming and generate significant waste. chemrevlett.com Innovations in this area include the development of one-pot reactions and the use of greener solvents and catalysts. nsf.govtandfonline.comroyalsocietypublishing.org For instance, researchers are exploring the use of polyethylene (B3416737) glycol itself as a recyclable reaction medium, which can reduce the reliance on volatile organic solvents. tandfonline.comorganic-chemistry.org Mechanochemistry, which involves reactions conducted by grinding solids together with minimal or no solvent, is another promising green chemistry approach being investigated for PEG modification. mdpi.com

Furthermore, efforts are underway to improve the efficiency of the reactions used to introduce the azide and hydroxyl functionalities. This includes optimizing reaction conditions and developing more robust catalytic systems to ensure high yields and purity of the final product. nih.gov The ability to produce high-purity this compound on a large scale is crucial for its translation from academic research to industrial and biomedical applications. jenkemusa.com

Addressing Challenges in Conjugation Efficiency and Biocompatibility (excluding living human systems)

While this compound offers many advantages, there are still challenges to overcome regarding its conjugation efficiency and biocompatibility in various systems.

The efficiency of "click" reactions can be influenced by steric hindrance, especially when conjugating large molecules. mdpi.com Researchers are investigating strategies to overcome these limitations, such as optimizing linker length and flexibility or developing new catalysts that are less sensitive to steric bulk. dtu.dk The choice of reaction conditions, including solvent and temperature, also plays a critical role in maximizing conjugation yields.

Regarding biocompatibility, while PEG is generally considered inert and non-toxic, its repeated administration can, in some contexts, lead to the formation of anti-PEG antibodies. ekb.eg Although this is primarily a concern for in-vivo human applications, understanding and mitigating any potential immunogenicity is important for all biological applications. Research is ongoing to develop PEG alternatives or to modify PEG structures to reduce their potential for recognition by the immune system. ekb.eg Furthermore, ensuring the complete removal of potentially toxic catalysts, such as copper from CuAAC reactions, is essential for applications involving sensitive biological systems. biochempeg.com This has led to an increased interest in copper-free click chemistry methods like SPAAC. biochempeg.comrsc.org

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 1984776-37-5 precisepeg.comcreative-biolabs.com
Molecular Formula C18H37N3O9 precisepeg.com
Molecular Weight 439.51 g/mol precisepeg.com
Purity >96% precisepeg.com
Appearance --
Solubility Soluble in water and many organic solvents. wikipedia.org
Functional Group 1 Azide (-N3) cd-bioparticles.netcreative-biolabs.com
Functional Group 2 Hydroxyl (-OH) cd-bioparticles.netcreative-biolabs.com
PEG Units 9-

Q & A

Basic Research Questions

Q. What are the key considerations for designing experiments involving Azido-PEG9-Alcohol in conjugation reactions?

  • Methodological Answer : When planning conjugation experiments, ensure precise control of stoichiometric ratios (e.g., azide-to-alkyne ratios) to optimize click chemistry efficiency. Use techniques like nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) to monitor reaction progress. Include negative controls (e.g., reactions without catalysts like Cu(I)) to confirm specificity. Safety protocols must address azide-related hazards (e.g., toxicity, explosive potential) by using protective equipment and proper ventilation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ tandem analytical methods:

  • Mass spectrometry (MS) to confirm molecular weight.
  • Fourier-transform infrared spectroscopy (FTIR) to verify azide (-N3_3) and hydroxyl (-OH) functional groups.
  • Differential scanning calorimetry (DSC) to assess thermal stability and phase transitions.
    Cross-reference findings with literature data on PEG-azide derivatives to validate results .

Q. What solvents are compatible with this compound, and how does solubility affect experimental outcomes?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and aqueous buffers (pH 6–8). Solubility impacts reaction kinetics; for example, poor solubility in aqueous media may necessitate co-solvents. Document solvent effects on reaction yield and byproduct formation (e.g., via gas chromatography, GC) .

Advanced Research Questions

Q. How should researchers address contradictions in reported reactivity profiles of this compound across studies?

  • Methodological Answer : Conduct systematic validation experiments:

  • Replicate prior protocols under identical conditions (e.g., temperature, catalyst concentration).
  • Use control experiments to isolate variables (e.g., trace metal contamination in click reactions).
  • Apply meta-analysis to identify trends in literature data, focusing on variables like PEG chain length and azide placement .

Q. What strategies optimize this compound’s stability in long-term biochemical assays?

  • Methodological Answer :

  • Storage : Store in inert, anhydrous conditions (-20°C, argon atmosphere) to prevent azide degradation.
  • Stability assays : Use accelerated aging studies (e.g., elevated temperature/humidity) with periodic HPLC analysis to quantify decomposition products.
  • Formulation : Explore lyophilization with cryoprotectants (e.g., trehalose) for aqueous applications .

Q. How can researchers resolve low yields in this compound-mediated bioconjugations?

  • Methodological Answer :

  • Troubleshooting steps :

Verify azide functionality via FTIR or X-ray photoelectron spectroscopy (XPS).

Optimize reaction time/temperature using design-of-experiment (DoE) approaches.

Screen alternative catalysts (e.g., BTTAA for Cu-free click chemistry).

  • Data analysis : Compare yields across conditions using ANOVA to identify statistically significant factors .

Q. What advanced techniques validate the biocompatibility of this compound in cellular systems?

  • Methodological Answer :

  • In vitro assays : Measure cytotoxicity (e.g., MTT assay), ROS generation, and apoptosis markers (e.g., caspase-3 activation).
  • Imaging : Use confocal microscopy with fluorescent probes to track intracellular localization.
  • Control groups : Include PEG derivatives without azide groups to isolate toxicity effects .

Data Analysis and Reporting Guidelines

Q. How should contradictory spectral data (e.g., NMR vs. MS) for this compound be interpreted?

  • Methodological Answer :

  • Cross-validation : Re-run analyses using standardized protocols (e.g., deuterated solvents for NMR).
  • Artifact identification : Check for common interferences (e.g., solvent peaks in NMR, matrix effects in MS).
  • Collaborative review : Consult spectral databases (e.g., SDBS) or independent labs to confirm assignments .

Q. What frameworks guide the formulation of research questions on this compound’s structure-function relationships?

  • Methodological Answer : Apply the PICO (Population, Intervention, Comparison, Outcome) framework:

  • Example : "How does varying PEG chain length (Intervention) affect this compound’s solvation dynamics (Outcome) in aqueous vs. organic media (Comparison)?"
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.